N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and properties
Mechanism of Action
The structure of these compounds, particularly the 5-nitrofuran moiety and sulfonamide function, seems to play a significant role in their activity . For example, the sulfonamide derivative 21f exhibited superior potency and broad-spectrum antimicrobial activity . Docking studies revealed that the p-amino benzoic acid (PABA) and binding pockets of the dihydropteroate synthase (DHPS) were successfully occupied by compound 21f .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 5-nitrofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofuranyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrofuranyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a drug candidate due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-nitrofuran-2-yl methylene hydrazine
- 5-nitrofuran-2-carbohydrazide
- 5-nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide
Uniqueness
N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide stands out due to its combination of a nitrofuran moiety with a piperidine ring, which imparts unique chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(14-9-10-15(25-14)20(23)24)19(13-7-3-1-4-8-13)17(22)18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSYWKPLDRCVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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